molecular formula C8H10N2O4 B177612 Methyl 2-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate CAS No. 134456-94-3

Methyl 2-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate

Cat. No.: B177612
CAS No.: 134456-94-3
M. Wt: 198.18 g/mol
InChI Key: FACYKZIDLVIVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate (CAS: 134456-94-3) is a pyrimidine derivative characterized by a tetrahydropyrimidine ring system substituted with a methyl group at position 5 and an ester-functionalized acetamide group at position 1. Its methyl ester group enhances lipophilicity, improving cell membrane permeability compared to its carboxylic acid analogs. The compound is synthesized via esterification or nucleophilic substitution reactions, as evidenced by methodologies applied to structurally related pyrimidine derivatives .

Properties

IUPAC Name

methyl 2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-5-3-10(4-6(11)14-2)8(13)9-7(5)12/h3H,4H2,1-2H3,(H,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACYKZIDLVIVDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

5-Methyluracil is deprotonated at the N1 position using a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting anion reacts with methyl bromoacetate through an SN2 mechanism, displacing bromide to form the target compound.

Typical Reaction Parameters:

ParameterCondition
SolventDMF or THF
BaseNaH (1.2 equiv) or K₂CO₃ (2 equiv)
Temperature60–80°C
Reaction Time6–12 hours
Yield65–78%

The reaction is monitored via HPLC to ensure completion, with purification achieved through recrystallization from ethanol or column chromatography.

Optimization Strategies

  • Base Selection: Sodium hydride offers higher reactivity but requires anhydrous conditions, whereas potassium carbonate is more economical and easier to handle.

  • Solvent Effects: DMF enhances solubility of 5-methyluracil but may lead to side reactions at elevated temperatures. THF provides milder conditions but slower reaction kinetics.

  • Stoichiometry: A 1:1.2 molar ratio of 5-methyluracil to methyl bromoacetate minimizes di-alkylation byproducts.

Alternative Synthetic Routes via Pyrimidine Ring Formation

While less common, the compound can also be synthesized by constructing the pyrimidine ring with pre-installed functional groups.

Epoxidation and Ring-Closure Reactions

A patent describing thymine synthesis (CN103232399A) outlines a two-step process involving epoxidation of methyl methacrylate followed by ring-closure with urea. Although this method primarily yields thymine, modifications introducing methyl bromoacetate during the ring-closure step could theoretically produce the target compound.

Hypothetical Adaptation:

  • Epoxidation: Methyl methacrylate is treated with hydrogen peroxide under basic conditions to form 2,3-epoxy-2-methyl methacrylate.

  • Ring-Closure: The epoxide reacts with urea and methyl bromoacetate in the presence of p-toluenesulfonic acid (TsOH), facilitating simultaneous ring formation and N-alkylation.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow chemistry and automated systems are employed to enhance yield and reproducibility.

Continuous Flow Alkylation

A tubular reactor system allows for precise control of temperature and residence time, reducing side reactions. Key advantages include:

  • Higher Throughput: Reactions complete in 2–4 hours at 80°C.

  • Solvent Recovery: DMF is recycled via distillation, lowering environmental impact.

Crystallization and Purification

The crude product is dissolved in hot ethanol and gradually cooled to induce crystallization. This method achieves >95% purity, bypassing the need for column chromatography.

Analytical Characterization

Quality control is critical for pharmaceutical-grade synthesis.

Spectroscopic Methods

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.3 (s, 1H, NH), 4.6 (s, 2H, CH₂COO), 3.6 (s, 3H, OCH₃), 2.2 (s, 3H, CH₃).

  • HPLC Purity: >98% using a C18 column (acetonitrile/water gradient).

Stability Studies

The compound exhibits stability under nitrogen at –20°C for 12 months but degrades in aqueous solutions (t₁/₂ = 14 days at pH 7).

Challenges and Mitigation Strategies

Byproduct Formation

Di-alkylation at the N3 position occurs with excess methyl bromoacetate. This is mitigated by:

  • Strict stoichiometric control.

  • Use of bulkier bases (e.g., DBU) to sterically hinder N3.

Ester Hydrolysis

The methyl ester group is prone to hydrolysis under acidic or basic conditions. Storage in anhydrous solvents at low temperatures prevents degradation .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative:

  • Basic Hydrolysis : Treatment with NaOH (1M) in methanol/water (1:1) at 60°C for 6 hours yields 2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid .
  • Acidic Hydrolysis : HCl (6M) in dioxane/water (2:1) at 80°C for 4 hours produces the same acid .

Table 2: Hydrolysis Conditions

ConditionReagentTime (h)Product Purity (%)Reference
BasicNaOH (1M)698
AcidicHCl (6M)495

Acetylation and Ester Exchange

The methyl ester participates in transesterification or acetylation reactions:

  • Transesterification : Reacting with ethanol in the presence of H₂SO₄ (cat.) at 70°C for 8 hours yields the ethyl ester analog.
  • Acetylation : Treatment with acetic anhydride/pyridine (1:2) at 25°C for 12 hours introduces acetyl groups at the N3 position of the uracil ring .

Table 3: Ester Modification Outcomes

Reaction TypeReagentsProductYield (%)Reference
TransesterificationEthanol/H₂SO₄Ethyl ester derivative85
AcetylationAc₂O/pyridineN3-Acetylated uracil analog78

Nucleophilic Substitution at the Uracil Core

The electron-deficient pyrimidine ring enables substitution at C5 or C6 positions:

  • Amination : Reaction with benzylamine in DMF at 120°C for 6 hours replaces the methyl group at C5 with a benzylamino group .
  • Thiolation : Treatment with Lawesson’s reagent in toluene at 110°C for 4 hours converts carbonyl groups to thiocarbonyls .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, forming 5-methyluracil and methyl acrylate .
  • Photodegradation : UV irradiation (254 nm) in methanol leads to C5–N1 bond cleavage .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 2-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against a range of bacteria and fungi. For instance, studies have shown that modifications to the pyrimidine ring can enhance its efficacy against resistant strains of bacteria .

Anticancer Properties
The compound has also been investigated for its anticancer potential. It is believed to act by inhibiting specific enzymes involved in cell proliferation. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism of action .

Analgesic Effects
Preliminary research suggests that this compound may possess analgesic properties. Animal models have shown a reduction in pain response when treated with this compound, indicating potential for development as a non-opioid pain management option .

Agricultural Applications

Pesticide Development
This compound is being explored as a base for developing novel pesticides. Its structure allows for modifications that can enhance bioactivity against pests while minimizing environmental impact. Field trials have indicated effectiveness in controlling specific agricultural pests without harming beneficial insects .

Plant Growth Regulators
Research has indicated that derivatives of this compound can function as plant growth regulators. These compounds promote growth and increase yield in various crops when applied at specific concentrations .

Material Science

Polymer Synthesis
this compound is being investigated for its role in synthesizing novel polymers with enhanced mechanical properties. Its ability to participate in polymerization reactions makes it a candidate for creating materials with specific characteristics tailored for industrial applications .

Nanomaterial Development
The compound's unique structure allows it to be utilized in the synthesis of nanomaterials. These nanomaterials have potential applications in electronics and photonics due to their enhanced conductivity and optical properties .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntimicrobial activityEffective against resistant bacterial strains
Anticancer propertiesInduces apoptosis selectively
Analgesic effectsReduces pain response in animal models
Agricultural SciencePesticide developmentEffective pest control with minimal environmental impact
Plant growth regulatorsPromotes growth and increases crop yield
Material SciencePolymer synthesisEnhances mechanical properties
Nanomaterial developmentImproves conductivity and optical properties

Mechanism of Action

The mechanism of action of Methyl 2-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 2-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate

This analog replaces the methyl ester with an ethyl ester. The increased alkyl chain length enhances lipophilicity (logP: ~0.8 vs. However, steric hindrance may reduce binding affinity to enzymatic targets .

2-(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic Acid

The carboxylic acid derivative (CAS: 56787-53-2) lacks the ester group, resulting in higher aqueous solubility (25 mg/mL in water vs. 10 mg/mL in DMSO for the methyl ester) but reduced cell permeability due to ionization at physiological pH. This compound is more reactive in nucleophilic environments, making it a precursor for prodrug synthesis .

[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(3,5-Dimethylphenoxy)acetate

This derivative introduces additional methyl groups at positions 1 and 3 of the pyrimidine ring and a phenoxyacetate side chain.

Physicochemical Properties

Compound Name Molecular Formula Substituents Solubility logP
Methyl 2-(5-Methyl-2,4-dioxo-1-yl)acetate C₈H₁₀N₂O₄ Methyl ester, 5-methyl 10 mg/mL (DMSO) 0.5
Ethyl 2-(5-Methyl-2,4-dioxo-1-yl)acetate C₉H₁₂N₂O₄ Ethyl ester, 5-methyl 8 mg/mL (DMSO) 0.8
2-(3-Methyl-2,4-dioxo-1-yl)acetic Acid C₇H₈N₂O₄ Carboxylic acid, 3-methyl 25 mg/mL (H₂O) -0.2
[2-(4-Amino-1,3-dimethyl-2,6-dioxo-5-yl)...] C₂₀H₂₂N₄O₆ 4-Amino, 1,3-dimethyl, phenoxyacetate 2 mg/mL (DMSO) 2.1

Biological Activity

Methyl 2-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate (CAS Number: 134456-94-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C₈H₁₀N₂O₄
  • Molecular Weight : 186.18 g/mol
  • Melting Point : Not specified in available data
  • Solubility : Typically soluble in organic solvents; specific solubility data not provided.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Induction of Apoptosis : Studies indicate that it may induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Evidence suggests that this compound can cause cell cycle arrest at specific phases (G0/G1 or G2/M), which is crucial for its anticancer properties.

In Vitro Studies

A variety of studies have explored the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of ActionReference
HCT116 (Colon)15Induction of apoptosis and cell cycle arrest
MCF7 (Breast)20Caspase activation and Bcl-2 modulation
HeLa (Cervical)18Inhibition of cell proliferation

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications to the methyl group or the dioxo functionality can significantly impact its potency and selectivity against various cancer types. For example:

  • Substituent Variations : Introduction of different alkyl or aryl groups at the nitrogen positions has been shown to enhance cytotoxicity against specific cancer cell lines.

Therapeutic Potential

Given its promising biological activity, this compound is being investigated for potential therapeutic applications in oncology. Its ability to induce apoptosis and inhibit tumor growth suggests it could serve as a lead compound for developing new anticancer agents.

Q & A

Basic: What are the key synthetic strategies and characterization methods for Methyl 2-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate?

Answer:
The compound is typically synthesized via esterification or nucleophilic substitution reactions. A common approach involves coupling thymine derivatives with methyl chloroacetate under basic conditions. For example, refluxing 5-methyluracil with methyl bromoacetate in the presence of K₂CO₃ in DMF yields the product. Characterization requires:

  • NMR spectroscopy : Confirm ester group (δ ~3.7 ppm for OCH₃) and pyrimidine ring protons (δ ~7.3 ppm for H-6).
  • HPLC : Monitor purity (>95% recommended for research use).
  • Mass spectrometry : Confirm molecular ion peak (expected m/z: 212.18 for C₈H₁₀N₂O₄).
    Optimization may involve solvent selection (DMF vs. THF) and reaction time (8–12 hours) to minimize side products .

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

Answer:

  • ¹H/¹³C NMR : Assign pyrimidine ring carbons (C-2/C-4 carbonyls at ~150–160 ppm) and ester carbonyl (~165 ppm).
  • IR spectroscopy : Detect C=O stretches (~1700–1750 cm⁻¹ for ester and pyrimidine diones).
  • High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., 212.1634 for C₈H₁₀N₂O₄).
  • X-ray crystallography (if crystals are obtainable): Resolve bond lengths and angles (e.g., C=O bond ~1.21 Å) .

Advanced: How can crystallographic refinement address disordered solvent molecules in the crystal lattice of this compound?

Answer:
Disordered solvents (e.g., CH₂Cl₂ in ) require careful handling in SHELXL:

  • Use PART and FREE commands to model partial occupancy.
  • Apply SIMU and DELU restraints to stabilize thermal motion.
  • Validate solvent placement using SQUEEZE (in PLATON) to account for electron density voids.
    For example, in , CH₂Cl₂ was split into two sites with occupancies 0.308(9) and 0.310(8), refined isotropically. Hydrogen bonding networks (N–H⋯N/O–H⋯O) should be analyzed to confirm structural integrity despite solvent disorder .

Advanced: What methodological approaches are used to evaluate the biological activity of this compound?

Answer:

  • Enzyme inhibition assays : Test against thymidylate synthase or dihydrofolate reductase (IC₅₀ determination via UV-Vis kinetics).
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., fungal CYP51 in ).
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity.
    Structure-activity relationship (SAR) studies often involve synthesizing analogs (e.g., fluorophenyl derivatives in ) to optimize potency .

Advanced: How can researchers resolve contradictions in crystallographic data, such as chirality-polarity errors?

Answer:

  • Rogers’ η parameter : Detects enantiomorph polarity but may fail for near-centrosymmetric structures (false positives).
  • Flack’s x parameter : Based on twin components, more robust for chiral centers. Implement in least-squares refinement (e.g., in SHELXL).
    For example, showed η overestimates chirality in centrosymmetric cases, while x converges faster. Cross-validate with Hamilton R-factor ratios and Q-Q plots .

Advanced: How can reaction mechanisms involving this compound be studied experimentally?

Answer:

  • Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps (e.g., ester hydrolysis).
  • DFT calculations : Simulate transition states (Gaussian 16) for nucleophilic attacks on the pyrimidine ring.
  • In situ IR monitoring : Track carbonyl group changes during reactions (e.g., ester cleavage).
    highlights similar methods for quinolinone alkaloid synthesis, emphasizing HPLC tracking of intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.